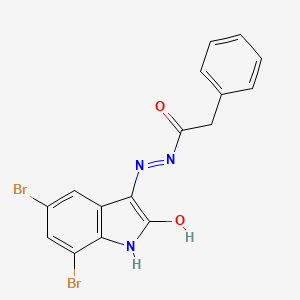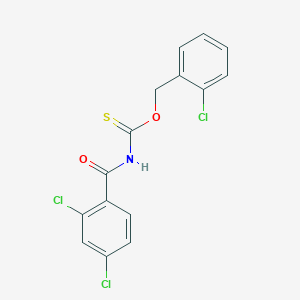![molecular formula C20H25N2O+ B15043645 6-Methyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15043645.png)
6-Methyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the methyl, propyl, and oxoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor and control the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM include other pyrrolo[1,2-a]pyrazine derivatives with different substituents. Examples include:
- 6-METHYL-2-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM
- 6-METHYL-2-[2-(4-METHOXYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM
Uniqueness
The uniqueness of 6-METHYL-2-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, for example, may enhance its binding affinity to certain molecular targets compared to other derivatives.
Properties
Molecular Formula |
C20H25N2O+ |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone |
InChI |
InChI=1S/C20H25N2O/c1-4-5-18-19-11-8-16(3)22(19)13-12-21(18)14-20(23)17-9-6-15(2)7-10-17/h6-11H,4-5,12-14H2,1-3H3/q+1 |
InChI Key |
BQYKOOQVLYDHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=[N+](CCN2C1=CC=C2C)CC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043562.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15043565.png)


![2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine](/img/structure/B15043575.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B15043577.png)
![7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15043580.png)

![(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043591.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15043601.png)
![2-chloro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15043620.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
![5-[2-(2-bromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15043638.png)

